N-methyl-1-(pyridazin-3-yl)piperidin-3-amine

Overview

Description

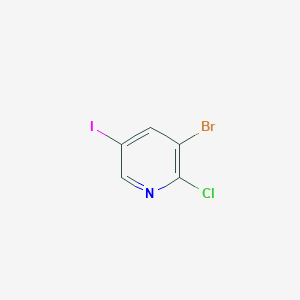

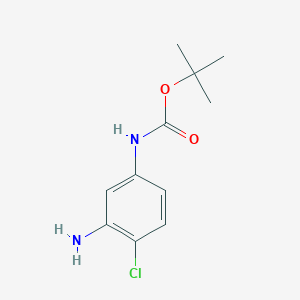

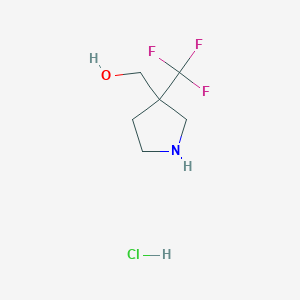

“N-methyl-1-(pyridazin-3-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 1247087-42-8 . It has a molecular weight of 192.26 and its IUPAC name is N-methyl-1-(3-pyridazinyl)-3-piperidinamine . The compound is stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The InChI code for “N-methyl-1-(pyridazin-3-yl)piperidin-3-amine” is 1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-methyl-1-(pyridazin-3-yl)piperidin-3-amine” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Synthesis of Biologically Active Piperidines

Piperidine derivatives, including N-methyl-1-(pyridazin-3-yl)piperidin-3-amine, are crucial in the pharmaceutical industry. They are used to synthesize various biologically active compounds. The development of cost-effective and efficient methods for synthesizing substituted piperidines is a significant area of research, given their presence in over twenty classes of pharmaceuticals .

Alzheimer’s Disease Treatment

Piperidine derivatives have been studied for their potential in treating Alzheimer’s disease. Specifically, derivatives like 1-Benzylpyrrolidine-3-amine with piperidine groups have shown antiaggregatory and antioxidant effects, which are beneficial in multi-targeted approaches to Alzheimer’s disease treatment .

Inhibition of Kinases

In the realm of cancer research, certain piperidine derivatives have been found to inhibit kinases, which are enzymes that play a role in cell signaling and can contribute to cancer progression when mutated or overactive. For example, some derivatives have shown significant activity on the kinase p70S6Kβ .

Modulation of GABA A Receptors

Piperidine derivatives have been explored for their role in modulating GABA A receptors. These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system .

Fluorescent Probes

The structural uniqueness of piperidine derivatives makes them suitable for use as fluorescent probes. These compounds can be used in various scientific applications, including the study of biological processes and the development of diagnostic tools .

Polymer Construction

Piperidine derivatives have applications in polymer science. They can be incorporated into polymers used in solar cells, enhancing the efficiency and stability of these renewable energy devices .

Drug Discovery and Development

The piperidine moiety is a common feature in drug discovery and development due to its pharmacological properties. Researchers utilize piperidine derivatives in the synthesis of new drugs, leveraging their biological activity to target various diseases .

Chemical Synthesis and Catalysis

In chemical synthesis, piperidine derivatives are used as catalysts and intermediates. Their unique chemical properties facilitate various reactions, including cyclization and annulation, which are essential in creating complex organic compounds .

Safety and Hazards

The compound has been classified with the GHS pictograms GHS05 and GHS07 . The hazard statements associated with it are H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Piperidine derivatives, including “N-methyl-1-(pyridazin-3-yl)piperidin-3-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name |

N-methyl-1-pyridazin-3-ylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSDWIHANVSIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)

![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)